Linagliptin Dimer Impurity 2

Catalog No.
S1790199
CAS No.
1418133-47-7
M.F
C50H56N16O4
M. Wt
945.08
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Linagliptin Dimer Impurity 2

CAS Number

1418133-47-7

Product Name

Linagliptin Dimer Impurity 2

Molecular Formula

C50H56N16O4

Molecular Weight

945.08

Synonyms

Linagliptin Methyldimer; 8-[(3R)-3-Amino-1-piperidinyl]-1-[[4-[[2-[[8-[(3R)-3-amino-1-piperidinyl]-7-(2-butyn-1-yl)-2,3,6,7-tetrahydro-3-methyl-2,6-dioxo-1H-purin-1-yl]methyl]-1,4-dihydro-4-methyl-4-quinazolinyl]methyl]-2-quinazolinyl]methyl]-7-(2-butyn-

Quality Control in Pharmaceutical Manufacturing

Specific Scientific Field: Pharmaceutical Chemistry

Summary of the Application: Linagliptin Dimer Impurity 2 is used as a reference standard in the development of analytical methods for the quantification of linagliptin impurities. This is crucial in the pharmaceutical industry where the presence of impurities in a drug substance can significantly impact the quality and safety of the drug product .

Methods of Application or Experimental Procedures: During the process development of linagliptin, impurities were detected by high-performance liquid chromatography (HPLC). These impurities, including Linagliptin Dimer Impurity 2, were identified, synthesized, and subsequently characterized by their respective spectral data (MS, HRMS, 1H-NMR, 13C-NMR, and IR) .

Results or Outcomes: The identification of these impurities, including Linagliptin Dimer Impurity 2, is useful for quality control and the validation of the analytical method in the manufacture of linagliptin .

Investigation of Biological Activity and Toxicity

Specific Scientific Field: Pharmacology

Summary of the Application: Linagliptin Dimer Impurity 2 has been used to investigate the biological activity and toxicity of linagliptin-based medications.

Analytical Method Development and Validation

Specific Scientific Field: Analytical Chemistry

Summary of the Application: Linagliptin Dimer Impurity 2 can be used for the analytical method development and method validation (AMV) during the commercial production of Linagliptin .

Linagliptin Dimer Impurity 2 is a significant process-related impurity derived from Linagliptin, a medication primarily used to manage blood glucose levels in individuals with type 2 diabetes mellitus. This compound, identified by the CAS number 1418133-47-7, consists of two Linagliptin molecules linked together, typically through an amide bond. The presence of impurities like Linagliptin Dimer Impurity 2 can critically affect the quality and safety of pharmaceutical products, making its study essential in drug formulation and quality control processes.

Where Linagliptin reacts with an azo catalyst in the presence of an acid. This reaction leads to the formation of the dimeric structure. The typical reaction conditions include:

  • Catalysts: Dimethyl azobisisobutyrate or similar azo compounds.
  • Acids: Hydrochloric acid, acetic acid, or formic acid.
  • Solvents: A mixture of dichloromethane with other solvents like ethanol or acetonitrile.

The reaction is generally conducted at temperatures ranging from 30°C to 50°C and requires careful purification techniques such as chromatography to isolate the desired impurity .

Linagliptin Dimer Impurity 2 acts as a competitive and reversible inhibitor of the dipeptidyl peptidase-4 enzyme, similar to its parent compound Linagliptin. This inhibition leads to a reduction in pro-inflammatory factors and promotes anti-inflammatory cell populations, thereby contributing to improved glycemic control in patients with type 2 diabetes mellitus. The compound's biological activity is crucial for understanding its impact on drug efficacy and safety profiles .

The synthesis methods for Linagliptin Dimer Impurity 2 are relatively straightforward. They typically involve:

  • Starting Material: Crude Linagliptin.
  • Reagents: An azo catalyst and an acid.
  • Procedure:
    • Dissolve Linagliptin in a mixed solvent.
    • Add the catalyst and acid while controlling temperature.
    • Stir until the reaction completes.
    • Purify using chromatography techniques to isolate Linagliptin Dimer Impurity 2.

This method yields high-purity products suitable for use as reference standards in analytical methods .

Linagliptin Dimer Impurity 2 serves several essential roles in pharmaceutical research:

  • Quality Control: It is used as a reference standard for validating analytical methods during the production of Linagliptin, ensuring that impurities are quantified accurately.
  • Toxicity Studies: The compound aids in investigating the biological activity and potential toxicity of Linagliptin-based medications.
  • Regulatory Compliance: It supports compliance with regulatory standards during drug formulation and quality assurance processes .

Interaction studies involving Linagliptin Dimer Impurity 2 focus on its pharmacokinetic profile and how it interacts with biological systems. Research indicates that impurities can alter the pharmacodynamics of drug formulations, affecting their efficacy and safety. Understanding these interactions is vital for developing safe therapeutic strategies involving Linagliptin .

Linagliptin Dimer Impurity 2 can be compared with other related compounds, particularly other dimeric forms or impurities associated with dipeptidyl peptidase-4 inhibitors. Some notable similar compounds include:

Compound NameCAS NumberMolecular FormulaUnique Features
Linagliptin668270-12-0C25H28N8O3Primary drug used for type 2 diabetes management
Sitagliptin Dimer Impurity274901-16-7C19H25N5O3Another DPP-4 inhibitor related to diabetes treatment
Saxagliptin361442-04-1C18H25N5O3Similar mechanism; used for glycemic control

Uniqueness

Linagliptin Dimer Impurity 2 stands out due to its specific formation during the synthesis of Linagliptin and its role as a reference standard for quality control. Unlike other dimeric forms, it is directly linked to the manufacturing process of a widely used diabetes medication, emphasizing its relevance in pharmaceutical development .

Purity

> 95% ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Quantity

Milligrams-Grams

Appearance

Off-White to Pale Yellow Solid

Melting Point

>142°C

Dates

Modify: 2023-08-15

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